Cardiolipin (CL), (sodiuM or aMMoniuM salt) (bovine)

Description

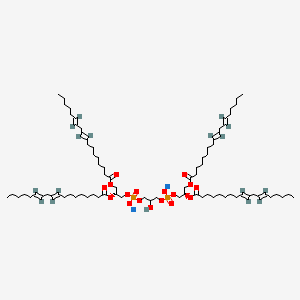

Cardiolipin (sodium or ammonium salt) (bovine) is a unique phospholipid predominantly found in the inner mitochondrial membrane. It is essential for the optimal function of numerous mitochondrial enzymes involved in energy production. Cardiolipin is composed of four fatty acid chains and two phosphatidyl moieties linked to a glycerol backbone, making it a dimeric phospholipid .

Properties

Molecular Formula |

C81H140Na2O17P2 |

|---|---|

Molecular Weight |

1493.9 g/mol |

IUPAC Name |

disodium;[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b25-21+,26-22+,27-23+,28-24+,37-33+,38-34+,39-35+,40-36+;;/t76-,77-;;/m1../s1 |

InChI Key |

ZGSPNIOCEDOHGS-CSCJJQMFSA-L |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cardiolipin can be synthesized through various chemical routes. One common method involves the condensation of phosphatidylglycerol with another phosphatidylglycerol molecule in the presence of a catalyst. This reaction typically occurs under mild acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of cardiolipin often involves extraction from bovine heart tissue, followed by purification processes such as chromatography. The extracted cardiolipin is then converted to its sodium or ammonium salt form through neutralization reactions with sodium hydroxide or ammonium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in cellular signaling and apoptosis .

Common Reagents and Conditions

Oxidation: Typically involves reactive oxygen species or chemical oxidants like hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as sodium borohydride.

Substitution: Involves nucleophilic substitution reactions where one of the fatty acid chains is replaced by another functional group.

Major Products

The major products formed from these reactions include oxidized cardiolipin species, reduced cardiolipin, and substituted cardiolipin derivatives .

Scientific Research Applications

Cardiolipin has a wide range of applications in scientific research:

Chemistry: Used as a standard in lipidomics and mass spectrometry for the quantification of mitochondrial lipids.

Biology: Plays a crucial role in mitochondrial biogenesis, fusion, fission, and respiration.

Industry: Utilized in the development of biomarkers and therapeutic targets for mitochondrial dysfunction.

Mechanism of Action

Cardiolipin exerts its effects by modulating the function of mitochondrial enzymes and proteins. It interacts with cytochrome c and other components of the electron transport chain, facilitating efficient energy production. Cardiolipin also plays a role in mitochondrial signaling pathways, including apoptosis and mitophagy .

Comparison with Similar Compounds

Similar Compounds

Phosphatidylglycerol: Another phospholipid found in mitochondrial membranes but lacks the dimeric structure of cardiolipin.

Phosphatidylcholine: A major component of cell membranes but does not have the same mitochondrial-specific functions as cardiolipin.

Uniqueness

Cardiolipin’s unique dimeric structure and exclusive localization in the inner mitochondrial membrane distinguish it from other phospholipids. Its ability to modulate mitochondrial function and participate in various cellular processes highlights its importance in maintaining cellular energy homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.